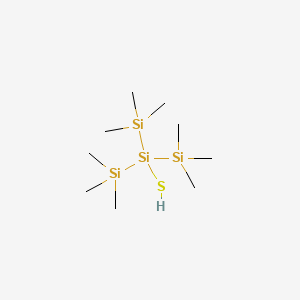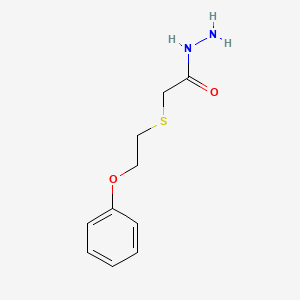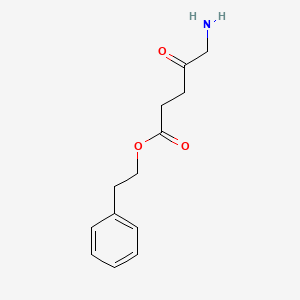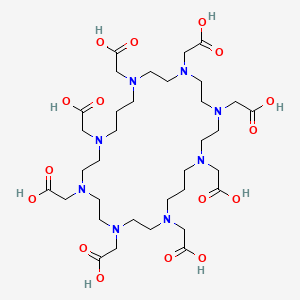
2,2',2'',2''',2'''',2''''',2'''''',2'''''''-(1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octayl)octaacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid is a complex organic compound known for its unique structure and properties This compound belongs to the class of macrocyclic polyamines, which are characterized by large ring structures containing multiple nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid typically involves multi-step organic reactions. One common method includes the cyclization of linear polyamines with appropriate acetic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can modify the functional groups attached to the nitrogen atoms.
Substitution: The acetic acid groups can be substituted with other functional groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion transport and storage.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is crucial for its applications in catalysis, metal ion transport, and drug delivery.
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A smaller macrocyclic polyamine with four acetic acid groups.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Another macrocyclic polyamine with a different ring size and four acetic acid groups.
Uniqueness
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid is unique due to its larger ring size and the presence of eight acetic acid groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion binding.
属性
CAS 编号 |
163164-92-9 |
|---|---|
分子式 |
C34H60N8O16 |
分子量 |
836.9 g/mol |
IUPAC 名称 |
2-[4,7,10,14,17,20,23-heptakis(carboxymethyl)-1,4,7,10,14,17,20,23-octazacyclohexacos-1-yl]acetic acid |
InChI |
InChI=1S/C34H60N8O16/c43-27(44)19-35-3-1-4-36(20-28(45)46)8-12-40(24-32(53)54)16-18-42(26-34(57)58)14-10-38(22-30(49)50)6-2-5-37(21-29(47)48)9-13-41(25-33(55)56)17-15-39(11-7-35)23-31(51)52/h1-26H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58) |
InChI 键 |
YSTDZKJGYNYFTE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCN(CCN(CCCN(CCN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
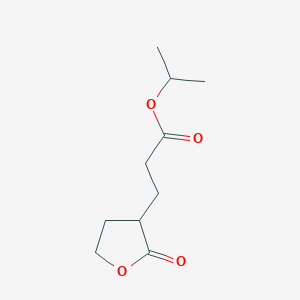

![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
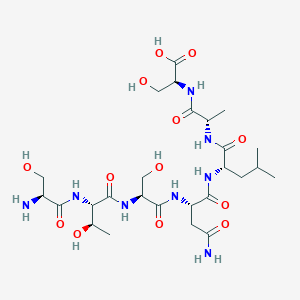
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
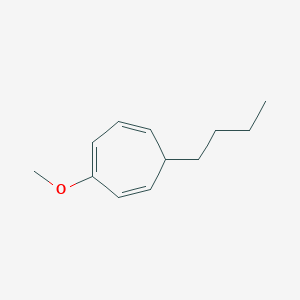
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)


